2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl N,N'-diethylcarbamimidothioate
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Overview
Description
(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenylethyl group, and a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.
Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Methanimidamide Moiety: This can be done through a condensation reaction with an appropriate amine and aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a secondary amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIMETHYLMETHANIMIDAMIDE: Similar structure but with different alkyl groups.
(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIISOPROPYLMETHANIMIDAMIDE: Similar structure but with bulkier alkyl groups.
Uniqueness
The uniqueness of (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly interesting for applications that require precise molecular interactions.
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
InChI |
InChI=1S/C17H23N3O2S/c1-3-18-17(19-4-2)23-14-12-15(21)20(16(14)22)11-10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,18,19) |
InChI Key |
DMODIJUNUOQSPE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)CCC2=CC=CC=C2 |
solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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